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Compound of Interest

Compound Name: Aminoacetonitrile bisulfate

Cat. No.: B086804 Get Quote

For researchers, scientists, and drug development professionals, the efficient synthesis of

amino acids is a critical component of numerous applications, from peptide-based therapeutics

to metabolic studies. Glycine, the simplest amino acid, serves as a fundamental building block

in many of these processes. Its synthesis can be achieved through various methods, each with

distinct advantages and disadvantages. This guide provides an objective comparison of

experimental results for glycine synthesis, with a focus on the validation of aminoacetonitrile as

a key intermediate, particularly in the form of its bisulfate salt. We will compare the Strecker

synthesis, which proceeds through an aminoacetonitrile intermediate, with two other common

methods: the amination of monochloroacetic acid and the hydantoin method.

Performance Comparison of Glycine Synthesis
Methods
The selection of a synthetic route for glycine often depends on factors such as yield, purity,

reaction conditions, and the safety of the reagents. The following table summarizes the

quantitative data from experimental studies on the three different synthesis methods.
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Synthesis Method 
                           

Key Intermediate   
                       

Reported Yield (%) 
             

Reported Purity (%)

Strecker Synthesis Aminoacetonitrile 67-87[1] Not specified

Amination of

Monochloroacetic Acid

Ammonium

monochloroacetate
64-65[1], >98[2] 99.7[3]

Hydantoin Method Hydantoin 91[4] Not specified

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are the protocols for the key glycine synthesis methods discussed.

Strecker Synthesis via Hydrolysis of Aminoacetonitrile
Hydrogen Sulfate
This method involves the formation of aminoacetonitrile from an aldehyde (formaldehyde for

glycine), a cyanide source, and ammonia, followed by hydrolysis of the nitrile to a carboxylic

acid.

Part A: Preparation of Aminoacetonitrile Hydrogen Sulfate

This protocol does not detail the initial synthesis of aminoacetonitrile from formaldehyde,

ammonia, and a cyanide source. It starts with the commercially available or previously

synthesized aminoacetonitrile, which is then converted to its hydrogen sulfate salt.

Part B: Preparation of Glycine by Hydrolysis

In a 1-liter beaker, suspend 253 g (0.8 mole) of barium hydroxide octahydrate in 500 cc of

water and bring to a boil.

Gradually add 61.6 g (0.4 mole) of aminoacetonitrile hydrogen sulfate to the boiling

suspension at a rate that prevents frothing over.

Cover the beaker with a round-bottomed flask containing cold running water to act as a

condenser and continue boiling for six to eight hours, until no more ammonia is evolved.
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Quantitatively precipitate the barium by adding the exact required amount of 50% sulfuric

acid.

Filter the solution and concentrate the filtrate on a water bath to a volume of 50-75 cc.

Chill the concentrated solution to crystallize the crude glycine.

Filter off the crystals and repeat the concentration and chilling steps with the filtrate until the

final volume is about 5 cc.

The combined crude glycine yields 25-27 g.[1]

Purify the crude glycine by recrystallization from water, using decolorizing carbon (Norite),

and collect the fractions that melt with decomposition at or above 246°C. The final yield of

pure glycine is 20-26 g (67-87% of the theoretical amount).[1]

Glycine Synthesis by Amination of Monochloroacetic
Acid
This method involves the direct reaction of monochloroacetic acid with an excess of ammonia.

In a 12-liter round-bottomed flask, place 8 liters (120 moles) of aqueous ammonia (specific

gravity 0.90).

Gradually add 189 g (2 moles) of monochloroacetic acid to the ammonia solution with

stirring.

Continue stirring until the monochloroacetic acid is completely dissolved.

Allow the solution to stand at room temperature for approximately 48 hours.

Concentrate the resulting colorless or faintly yellow solution on a water bath under reduced

pressure to a volume of about 200 cc.

Transfer the concentrated solution of glycine and ammonium chloride to a 2-liter beaker.

To purify, dissolve the crude product in 200-215 cc of warm water.
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Add approximately five volumes (about 1250 cc) of methyl alcohol to precipitate the glycine.

Collect the glycine on a Büchner funnel, wash with methyl alcohol and then ether, and air dry.

The yield is 96-98 g (64-65% of the theoretical amount).[1]

A variation of this method using hexamethylenetetramine as a catalyst in an aqueous

solution has been reported to achieve yields of over 98%.[2] Another protocol using a two-

step approach in methanol reported a yield of 92.9% with a purity of 99.7%.[3]

Glycine Synthesis via the Hydantoin Method
This process involves the formation of hydantoin from hydroxyacetonitrile, ammonium

bicarbonate, and carbon dioxide, followed by hydrolysis to glycine.[4]

The initial synthesis of hydantoin is typically achieved by reacting hydroxyacetonitrile with

ammonium bicarbonate and carbon dioxide at 85°C for 4 hours.[4]

For the hydrolysis of hydantoin to glycine, a microreactor is used.

Weigh 2.0 g of hydantoin and a specific molar ratio of sodium hydroxide (the optimal ratio is

1:3 hydantoin to sodium hydroxide).[4]

Dissolve the hydantoin and sodium hydroxide in 27 mL of pure water.

Introduce the solution into the microreactor and rapidly heat to the hydrolysis temperature

(optimal temperature is 423.15 K or 150°C).[4]

The reaction is carried out for a total of 6 hours.[4]

Under these conditions, the conversion of hydantoin can reach 100%, with a glycine yield of

91%.[4]

The progress of the reaction and the final product purity are monitored by HPLC.[4]

Visualizing the Pathways and Processes
To better understand the chemical transformations and experimental sequences, the following

diagrams have been generated using the DOT language.
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Strecker Synthesis Pathway for Glycine
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General Experimental Workflow for Glycine Synthesis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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